molecular formula C18H18N2OS B2701877 2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 899731-55-6

2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No. B2701877
M. Wt: 310.42
InChI Key: VIAOQYOQJKOUAF-UHFFFAOYSA-N
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Description

“2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound which contains three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Use as O-GlcNAcase (OGA) Inhibitors

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

The compound is used in the synthesis of molecules that serve as O-GlcNAcase (OGA) inhibitors . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. Inhibitors of this enzyme are useful in studying the role of O-GlcNAc in various biological processes and could potentially be used in the treatment of diseases such as Alzheimer’s .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, it generally involves chemical synthesis where the compound is used as a reaction intermediate .

Results or Outcomes

The outcomes of using this compound as an OGA inhibitor are not specified in the source. However, the inhibition of OGA can lead to an increase in protein O-GlcNAcylation, which has been implicated in various cellular processes including insulin signaling, proteasomal degradation, and gene expression .

Synthesis of Fluorinated Compounds

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound is used in the synthesis of fluorinated compounds, specifically 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds . These fluorinated compounds can have various applications in medicinal chemistry due to the unique properties of fluorine.

Results or Outcomes

The outcomes of using this compound in the synthesis of fluorinated compounds are not specified in the source. However, the synthesis of fluorinated compounds can lead to the development of new pharmaceuticals .

Pharmaceutical Testing

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

The compound is used for pharmaceutical testing . It can be used as a reference standard for accurate results in pharmaceutical research.

Methods of Application or Experimental Procedures

The compound is typically used in laboratory settings for pharmaceutical testing . The specific methods of application or experimental procedures were not detailed in the source.

Results or Outcomes

The outcomes of using this compound in pharmaceutical testing are not specified in the source. However, the use of reference standards can ensure the accuracy and reliability of pharmaceutical research .

Synthesis of Boronic Acid Compounds

Summary of the Application

The compound is used in the synthesis of boronic acid compounds, specifically (2-Methylbenzo[d]thiazol-5-yl)boronic acid . These boronic acid compounds can have various applications in medicinal chemistry due to their ability to form stable covalent bonds.

Results or Outcomes

The outcomes of using this compound in the synthesis of boronic acid compounds are not specified in the source. However, the synthesis of boronic acid compounds can lead to the development of new pharmaceuticals .

Proteomics Research Applications

Specific Scientific Field

Proteomics

Summary of the Application

The compound is used for proteomics research applications . It can be used as a reference standard for accurate results in proteomics research.

Methods of Application or Experimental Procedures

The compound is typically used in laboratory settings for proteomics research . The specific methods of application or experimental procedures were not detailed in the source.

Results or Outcomes

The outcomes of using this compound in proteomics research are not specified in the source. However, the use of reference standards can ensure the accuracy and reliability of proteomics research .

Future Directions

Thiazoles continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may explore new thiazole derivatives, including “2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide”, for their potential biological activities and applications.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-4-5-14(12(2)8-11)9-18(21)20-15-6-7-17-16(10-15)19-13(3)22-17/h4-8,10H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAOQYOQJKOUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

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